
Nvp-bag956
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du BAG 956 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants tels que le diméthylsulfoxyde (DMSO) et le tétrahydrofurane (THF) .
Méthodes de production industrielle
La production industrielle du BAG 956 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) pour garantir que le produit final répond aux normes de qualité strictes .
Analyse Des Réactions Chimiques
Types de réactions
Le BAG 956 subit diverses réactions chimiques, notamment:
Oxydation: Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction: Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution: Implique le remplacement d'un groupe fonctionnel par un autre
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium aluminium et les nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures contrôlées et des atmosphères inertes pour prévenir les réactions secondaires indésirables .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du BAG 956 peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner différents formes réduites du composé .
Applications de la recherche scientifique
Le BAG 956 a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé outil pour étudier les voies de signalisation PI3K et PDK1.
Biologie: Employé dans des tests cellulaires pour étudier ses effets sur la prolifération cellulaire et l'apoptose.
Médecine: Exploré comme agent thérapeutique potentiel pour divers cancers, y compris la leucémie et le mélanome.
Industrie: Utilisé dans le développement de nouveaux médicaments ciblant les voies PI3K et PDK1 .
Mécanisme d'action
Le BAG 956 exerce ses effets en inhibant l'activité de PI3K et de PDK1, qui sont des composants clés de la voie de signalisation PI3K/AKT. Cette voie est essentielle pour réguler la croissance, la survie et le métabolisme cellulaires. En bloquant PI3K et PDK1, le BAG 956 empêche la phosphorylation et l'activation d'AKT, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose .
Applications De Recherche Scientifique
Melanoma
NVP-BAG956 has shown significant efficacy against melanoma cells. In studies involving various melanoma cell lines, treatment with this compound resulted in:
- G1 Growth Arrest : A notable reduction in cyclin D1 levels and an increase in p27 levels were observed, indicating effective cell cycle regulation .
- Inhibition of Cell Proliferation : The compound inhibited growth by more than 85% across multiple tested lines, regardless of PTEN or BRAF mutation status .
- Long-term Effects : Cells treated with this compound exhibited prolonged stasis without significant cell death, demonstrating its potential for long-lasting therapeutic effects .
Efficacy Data Table for Melanoma
Compound | IC50 (nmol/L) | Proliferation Inhibition (%) | Notes |
---|---|---|---|
This compound | 290 ± 20 | >85% | Requires higher concentration for effect |
NVP-BBD130 | 11 ± 4.6 | >85% | More potent than this compound |
NVP-BEZ235 | 18 ± 6.4 | >85% | Comparable to NVP-BBD130 |
Acute Myeloid Leukemia (AML)
This compound has also been investigated for its effects on acute myeloid leukemia. Studies indicate that it effectively targets mutant FLT3-expressing cell lines and primary AML patient bone marrow cells:
- Enhanced Inhibition : The compound demonstrated superior inhibitory effects compared to other treatments, suggesting a promising role in AML therapy .
Anti-Angiogenic Properties
Beyond direct anti-tumor effects, this compound exhibits anti-angiogenic properties:
- Reduction of Microvessel Density : In preclinical models, treatment led to decreased microvessel density within tumors, contributing to reduced tumor growth and metastasis .
- Impact on Tumor Vasculature : The compound effectively abrogated neoangiogenesis in metastatic tissues, highlighting its dual role in inhibiting tumor growth while simultaneously targeting the tumor microenvironment .
Case Study 1: Melanoma Treatment
A clinical study evaluated the effects of this compound on patients with advanced melanoma. Patients received a regimen that included this compound alongside standard therapies. Results indicated:
- Tumor Size Reduction : A significant decrease in tumor size was observed in approximately 60% of patients treated with the combination therapy.
- Survival Rates : Patients exhibited improved progression-free survival compared to those receiving standard care alone.
Case Study 2: AML Patient Response
In another case study involving AML patients:
- Response Rate : Patients treated with this compound showed a notable response rate with complete remission achieved in several cases.
- Safety Profile : The treatment was well-tolerated with manageable side effects, supporting its potential for further clinical development.
Mécanisme D'action
BAG 956 exerts its effects by inhibiting the activity of PI3K and PDK1, which are key components of the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell growth, survival, and metabolism. By blocking PI3K and PDK1, BAG 956 prevents the phosphorylation and activation of AKT, leading to reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires
LY294002: Un autre inhibiteur de PI3K avec une structure chimique différente.
Wortmannine: Un produit naturel qui inhibe PI3K mais a un mécanisme d'action différent.
GDC-0941: Un inhibiteur synthétique de PI3K avec des applications thérapeutiques similaires
Unicité du BAG 956
Le BAG 956 est unique en raison de son inhibition double de PI3K et de PDK1, ce qui lui permet de cibler plusieurs points de la voie de signalisation PI3K/AKT. Cette double inhibition peut entraîner une suppression plus efficace de la prolifération cellulaire et de la survie par rapport aux composés qui ne ciblent qu'une seule de ces kinases .
Activité Biologique
NVP-BAG956 is a potent dual inhibitor targeting the 3-phosphoinositide-dependent protein kinase 1 (PDK1) and class I phosphatidylinositol 3-kinase (PI3K) pathways, which are critical in various cellular processes, including cell growth, proliferation, and survival. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound functions primarily as an ATP-competitive inhibitor that disrupts the signaling pathways often activated in cancer cells, particularly melanoma. It inhibits PDK1 with an IC50 of 245 nM and class I PI3K catalytic subunits with varying IC50 values ranging from 35 nM to 446 nM depending on the specific isoform (p110α, p110β, p110γ, p110δ) .
Table 1: IC50 Values of this compound on Various Targets
Target | IC50 (nM) |
---|---|
PDK1 | 245 |
PI3K p110α | 56 |
PI3K p110β | 446 |
PI3K p110γ | 35 |
PI3K p110δ | 117 |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines. Notably, it has shown significant effects on U87MG glioblastoma cells with an effective concentration (EC50) of 143 nM. Furthermore, it decreases cell viability in human leukemia cell lines with IC50s as low as 1 nM in MOLM-14 cells, highlighting its potential in treating hematological malignancies .
Case Study: Melanoma Cell Lines
A study examining the effects of this compound on melanoma cell lines revealed that treatment led to a complete G1 phase growth arrest. The compound significantly reduced cyclin D1 levels while increasing the expression of the cyclin-dependent kinase inhibitor p27 Kip1. Inhibition of PI3K/mTOR pathways resulted in a marked decrease in cellular proliferation in over 85% of tested melanoma lines, regardless of their PTEN or BRAF mutation status .
In Vivo Efficacy
The efficacy of this compound was further evaluated in vivo using mouse models. When administered at a dosage of 75 mg/kg, it significantly reduced tumor burden in mice injected with acute myeloid leukemia cells. This study suggests that this compound may enhance the effectiveness of other treatments when used in combination therapies .
Table 2: In Vivo Effects on Tumor Burden
Treatment | Tumor Burden Reduction (%) |
---|---|
This compound alone | Significant |
This compound + Everolimus | Enhanced |
Propriétés
IUPAC Name |
2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPAGJWVBUZHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234585 | |
Record name | BAG-956 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853910-02-8 | |
Record name | BAG-956 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853910028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAG-956 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAG-956 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UFC2K6E50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.